3-Butyl-5-(4-penten-1-yl)indolizidine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Alkaloidal Venom Research
The alkaloidal venom of the ant Monomorium smithii contains (5E,9Z)-3-butyl-5-(4-penten-1-yl)indolizidine, a novel indolizidine. This discovery has chemotaxonomic implications and contributes to understanding ant venom's molecular composition (Jones, Laddago, Don, & Blum, 1990).
Poison Gland Secretion in Ants
(3R,5S,9R) and (3R,5R,9R) stereoisomers of 3-butyl-5-(1-oxopropyl)indolizidine were identified as major constituents in the poison gland secretion of the African ant Myrmicaria eumenoides. This finding adds to the knowledge of chemical defense mechanisms in ants (Francke, Schröder, Walter, Sinnwell, Baumann, & Kaib, 1995).
Enantioselective Synthesis in Amphibian Alkaloids
Studies focused on the enantioselective synthesis of amphibian indolizidine alkaloids, including indolizidine 223A, through various chemical processes. This research contributes to synthetic chemistry and the production of complex organic compounds (Michael, de Koning, & van der Westhuyzen, 2005).
Development of Synthetic Methodologies
Research has been conducted on developing synthetic methodologies for indolizidine compounds like (-)-indolizidine 167B, using various organic chemistry techniques. This work aids in the advancement of synthetic methods for complex organic structures (Settambolo, 2009).
Novel Syntheses of Indolizidines
Innovative syntheses of indolizidines have been explored, using different alkyl substituents and chemical pathways. Such studies are pivotal in the field of organic synthesis and medicinal chemistry (Kiddle, Green, & Thompson, 1995).
Applications in Nicotinic Receptor-Channel Research
5,8-Disubstituted indolizidines, including variants of 3-butyl-5-(4-penten-1-yl)indolizidine, have been identified as a new class of noncompetitive blockers for nicotinic receptor-channels. This research is significant in neurochemical and pharmacological studies (Daly, Nishizawa, Padgett, Tokuyama, Smith, Holmes, Kibayashi, & Aronstam, 1991).
Propriétés
IUPAC Name |
(3S,5S,8aR)-3-butyl-5-pent-4-enyl-1,2,3,5,6,7,8,8a-octahydroindolizine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N/c1-3-5-7-10-15-11-8-12-17-14-13-16(18(15)17)9-6-4-2/h3,15-17H,1,4-14H2,2H3/t15-,16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOZSCQXKKLTLV-YESZJQIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC2N1C(CCC2)CCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H]1CC[C@@H]2N1[C@H](CCC2)CCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80926219 | |
Record name | 3-Butyl-5-(pent-4-en-1-yl)octahydroindolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-5-(4-penten-1-yl)indolizidine | |
CAS RN |
128855-21-0 | |
Record name | 3-Butyl-5-(4-penten-1-yl)indolizidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128855210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Butyl-5-(pent-4-en-1-yl)octahydroindolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.